

# The Discovery and Development of Pepinemab (VX15/2503): A SEMA4D-Targeted Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VX-150    |           |
| Cat. No.:            | B15590537 | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

Initial Clarification: This document details the discovery and development of pepinemab (VX15/2503), a monoclonal antibody targeting Semaphorin 4D (SEMA4D), developed by Vaccinex, Inc. It is important to distinguish this from **VX-150**, a NaV1.8 inhibitor for pain developed by Vertex Pharmaceuticals, as the nomenclature can be a source of confusion. This guide will focus exclusively on pepinemab.

#### Introduction

Pepinemab (formerly VX15/2503) is a humanized IgG4 monoclonal antibody that represents a novel therapeutic approach for both neurodegenerative diseases and oncology.[1] Its mechanism of action centers on the inhibition of Semaphorin 4D (SEMA4D), a signaling protein implicated in the regulation of neuroinflammation, immune cell infiltration in tumors, and vascular permeability.[1][2] This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of pepinemab, with a focus on the technical details relevant to researchers and drug development professionals.

## **Mechanism of Action: Targeting SEMA4D**

SEMA4D, also known as CD100, is a transmembrane protein that can be cleaved to a soluble form. It exerts its biological effects primarily through binding to its high-affinity receptor, Plexin-



B1, and to a lesser extent, Plexin-B2.[3] In the context of disease, SEMA4D signaling has been shown to be a key driver of pathology.

#### **Role in Neurodegenerative Diseases**

In the central nervous system (CNS), SEMA4D is upregulated on neurons in response to stress or injury.[4][5] It then binds to Plexin-B1 receptors on astrocytes and microglia, the resident immune cells of the brain.[4][5] This interaction triggers a cascade of events leading to:

- Astrocyte Reactivity: Astrocytes transition from a supportive, homeostatic state to a reactive, inflammatory phenotype. This is characterized by morphological changes and a downregulation of essential functions, including the expression of glutamate transporters (EAAT-2) and glucose transporters (GLUT-1).[5][6] The loss of these transporters impairs neurotransmitter recycling and energy metabolism at the synapse.
- Microglial Activation: SEMA4D signaling promotes the activation of microglia, leading to the release of pro-inflammatory cytokines and contributing to a chronic neuroinflammatory state.
   [4][7]
- Inhibition of Oligodendrocyte Precursor Cell (OPC) Differentiation: SEMA4D can prevent OPCs from maturing into myelin-producing oligodendrocytes, thereby hindering remyelination of damaged neurons.[4]

By blocking the interaction of SEMA4D with its receptors, pepinemab is designed to prevent these detrimental effects, thereby preserving astrocyte function, reducing neuroinflammation, and creating a more permissive environment for neuronal health and repair.[4]

#### **Role in Oncology**

In the tumor microenvironment, SEMA4D is expressed by tumor cells and plays a crucial role in immune evasion.[8] It acts as a negative guidance cue for immune cells, effectively creating a barrier that prevents cytotoxic T lymphocytes (CTLs) from infiltrating the tumor core.[8] Furthermore, SEMA4D signaling promotes the accumulation and function of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which further dampen the anti-tumor immune response.[9]

Pepinemab's blockade of SEMA4D is intended to:



- "Open the Gates" of the Tumor: By neutralizing SEMA4D, pepinemab allows for the infiltration of CTLs into the tumor.[8]
- Reprogram the Tumor Microenvironment: It reduces the number and suppressive activity of MDSCs and Tregs, shifting the balance towards a more pro-inflammatory, anti-tumor environment.[8][9]

This mechanism of action suggests a synergistic potential for pepinemab in combination with immune checkpoint inhibitors.[8]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to the properties and clinical evaluation of pepinemab.

Table 1: Properties of Pepinemab

| Property                | Value                                          | Reference(s) |
|-------------------------|------------------------------------------------|--------------|
| Molecule Type           | Humanized IgG4 Monoclonal<br>Antibody          | [3][10]      |
| Target                  | Semaphorin 4D<br>(SEMA4D/CD100)                | [1]          |
| Binding Affinity (EC50) | 52.14 ng/mL                                    | [11]         |
| Molecular Weight        | 145.5 kD                                       | [10][12]     |
| Half-life               | 3.7 days (at 1 mg/kg) to 20 days (at 20 mg/kg) | [10]         |

Table 2: Key Preclinical Findings



| Model System                                  | Key Finding                                                                                                                                       | Reference(s) |
|-----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| YAC128 Mouse Model of<br>Huntington's Disease | Slowed brain atrophy and improved some cognitive and behavioral deficits.                                                                         | [13]         |
| CVN Mouse Model of<br>Alzheimer's Disease     | Prevented loss of GABAergic synapses and restored spatial memory and learning.                                                                    | [5][6]       |
| In Vitro Human Astrocyte<br>Cultures          | Pepinemab blocked SEMA4D-<br>induced reduction in GLUT-1<br>and MCT-4 expression and<br>reversed deficits in glucose<br>uptake.                   | [5][11]      |
| Syngeneic Mouse Tumor<br>Models               | Anti-SEMA4D antibody<br>treatment delayed tumor<br>growth, increased T-cell<br>infiltration, and showed<br>synergy with checkpoint<br>inhibitors. | [3][8]       |

Table 3: Overview of Key Clinical Trials



| Trial Name<br>(NCT ID)     | Disease                 | Phase | Key Design<br>Features                                                                                                                                               | Reference(s) |
|----------------------------|-------------------------|-------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| SIGNAL-HD<br>(NCT02481674) | Huntington's<br>Disease | 2     | Randomized, double-blind, placebo- controlled; 265 participants (early manifest and late prodromal); 20 mg/kg pepinemab or placebo monthly for 18 months.            | [7][14][15]  |
| SIGNAL-AD<br>(NCT04381468) | Alzheimer's<br>Disease  | 1b/2  | Randomized, double-blind, placebo- controlled; 50 participants with mild cognitive impairment or mild dementia; 40 mg/kg pepinemab or placebo monthly for 12 months. | [16][17][18] |

Table 4: Key Clinical Trial Outcomes



| Trial                                               | Endpoint                                                               | Result                                                         | p-value      | Reference(s) |
|-----------------------------------------------------|------------------------------------------------------------------------|----------------------------------------------------------------|--------------|--------------|
| SIGNAL-HD<br>(Early Manifest<br>Cohort)             | HD-Cognitive Assessment Battery (HD- CAB) Composite Index              | Significant improvement with pepinemab vs. placebo.            | 0.007        | [8]          |
| Apathy Severity (Problem Behaviors Assessment)      | Significant reduction with pepinemab vs. placebo.                      | 0.02                                                           | [8]          |              |
| Brain Atrophy<br>(Caudate<br>Nucleus)               | Significant reduction in atrophy with pepinemab.                       | Not Reported                                                   | [8]          |              |
| Brain Metabolic<br>Activity (FDG-<br>PET)           | Prevented loss of metabolic activity in most brain regions.            | Not Reported                                                   | [8]          |              |
| SIGNAL-AD                                           | Brain Metabolic<br>Activity (FDG-<br>PET in medial<br>temporal cortex) | Statistically significant increase with pepinemab vs. placebo. | Not Reported | [17]         |
| Plasma Glial<br>Fibrillary Acidic<br>Protein (GFAP) | Reduction in the increase of plasma GFAP in patients with MCI.         | Not Reported                                                   |              |              |

# **Signaling Pathways**

The following diagrams illustrate the SEMA4D signaling pathways in neurological and oncological contexts.



## **SEMA4D Signaling in the Central Nervous System**



Click to download full resolution via product page

Caption: SEMA4D signaling in neurodegeneration and its inhibition by pepinemab.

### **SEMA4D Signaling in the Tumor Microenvironment**





Click to download full resolution via product page

Caption: SEMA4D signaling in the tumor microenvironment and its reversal by pepinemab.

## **Experimental Protocols**

This section details the methodologies for key experiments cited in the development of pepinemab.

#### **Preclinical Experimental Protocols**



- Objective: To assess the direct effects of SEMA4D on astrocyte function and the ability of pepinemab to block these effects.
- Methodology:
  - Astrocyte Isolation and Culture: Primary human astrocytes (e.g., CC-2565) are cultured in astrocyte growth medium according to the supplier's instructions. Cells are plated on poly-L-lysine coated plates to facilitate attachment.
  - SEMA4D Stimulation: Recombinant human SEMA4D is added to the culture medium at varying concentrations to determine the optimal dose for inducing a reactive phenotype.
  - Pepinemab Blockade: In parallel experiments, astrocytes are pre-incubated with pepinemab at various concentrations for a specified time (e.g., 1 hour) before the addition of SEMA4D.
  - Endpoint Analysis: After a defined incubation period (e.g., 48 hours), cells are harvested for analysis.
    - Western Blotting: To quantify the expression levels of GLUT-1, MCT-4, and EAAT-2.
    - Immunocytochemistry: To visualize morphological changes and protein localization.
    - Glucose Uptake Assay: To functionally assess changes in glucose transport, often using a fluorescently-labeled glucose analog.[5][11]
- Objective: To evaluate the in vivo efficacy of pepinemab in a mouse model of Alzheimer's-like pathology.
- Methodology:
  - Animal Model: CVN (APPSwDI/NOS2-/-) mice, which develop amyloid plaques, neuroinflammation, and cognitive deficits.
  - Treatment Regimen: Mice are treated with weekly intraperitoneal injections of a mouse analog of pepinemab or an isotype control antibody, typically starting at an age before



significant pathology is established (e.g., 26 weeks) and continuing for a defined period (e.g., to 38 weeks of age).[5][6][19]

- Behavioral Testing: Cognitive function is assessed using standardized tests such as the Radial Arm Water Maze to evaluate spatial memory and learning.[19]
- Histopathological Analysis: After the treatment period, brains are harvested, fixed, and sectioned for immunohistochemical analysis.
  - Immunohistochemistry: Staining for markers of astrocyte reactivity (GFAP), synaptic density (e.g., synaptophysin), and specific neuronal populations (e.g., somatostatin, neuropeptide Y).[19]

#### **Clinical Trial Protocols**

- Objective: To evaluate the safety, tolerability, and efficacy of pepinemab in patients with Huntington's Disease or Alzheimer's Disease.
- General Methodology:
  - Study Design: Randomized, double-blind, placebo-controlled, multi-center trials.[7][18]
  - Patient Population: Defined inclusion and exclusion criteria based on disease stage (e.g., early manifest HD, mild cognitive impairment due to AD).[7][18]
  - Intervention: Monthly intravenous infusions of pepinemab (20 mg/kg in SIGNAL-HD, 40 mg/kg in SIGNAL-AD) or placebo.[7][18]
  - Efficacy Assessments:
    - Cognitive Batteries: HD-Cognitive Assessment Battery (HD-CAB) in SIGNAL-HD, and CDR-SB and ADAS-Cog13 in SIGNAL-AD.[7][18] The HD-CAB includes tests such as the Symbol Digit Modalities Test, Paced Tapping, One Touch Stockings of Cambridge, Emotion Recognition, Trail Making B, and the Hopkins Verbal Learning Test.
    - Global Impression of Change: Clinical Global Impression of Change (CGIC).[7]
  - Biomarker Analysis:



- Neuroimaging: Volumetric MRI to assess brain atrophy and FDG-PET to measure brain metabolic activity.[13][14]
- Fluid Biomarkers: Measurement of plasma GFAP and other relevant markers from blood and cerebrospinal fluid (CSF).
- Objective: To assess changes in regional brain glucose metabolism as a measure of neuronal and synaptic activity.
- Protocol Outline:
  - Patient Preparation: Patients are required to fast for a specified period (typically 4-6 hours)
     prior to the scan to ensure stable blood glucose levels.
  - Radiotracer Injection: A standardized dose of 18F-FDG is administered intravenously.
  - Uptake Period: A quiet uptake period of 30-60 minutes in a dimly lit room to minimize sensory and cognitive stimulation.
  - Image Acquisition: PET scans are acquired for a specified duration (e.g., 15-30 minutes).
  - Image Analysis: PET images are co-registered with the patient's MRI for anatomical localization. Standardized Uptake Value Ratios (SUVRs) are calculated for predefined brain regions of interest by normalizing the uptake in these regions to a reference region with stable metabolism (e.g., cerebellum or pons).[14][20]
- Objective: To quantify levels of GFAP in plasma as a biomarker of astrocyte reactivity.
- Methodology (based on Meso Scale Discovery S-PLEX platform):
  - Principle: An ultrasensitive electrochemiluminescence (ECL) immunoassay. [21][22]
  - Procedure:
    - A 96-well plate is coated with a biotinylated anti-GFAP capture antibody.
    - Patient plasma samples and calibrators are added to the wells.



- A TURBO-BOOST<sup>™</sup> conjugated anti-GFAP detection antibody is added.
- After washing, a TURBO-TAG<sup>™</sup> reagent is added, which binds to the TURBO-BOOST<sup>™</sup> label.
- Read buffer is added, and the plate is read on an MSD instrument, which applies a
  voltage to the well, initiating an ECL reaction that is quantified.[21][22]

#### Conclusion

The development of pepinemab represents a targeted approach to modulating the neuroinflammatory and immunosuppressive processes driven by SEMA4D. Preclinical studies have established a strong biological rationale for its mechanism of action in both neurodegenerative diseases and oncology. Clinical trials, particularly the SIGNAL-HD study, have provided encouraging evidence of cognitive and biomarker benefits in Huntington's Disease. The ongoing evaluation in Alzheimer's Disease and various cancers will further elucidate the therapeutic potential of this novel immunotherapy. The data and protocols summarized in this guide provide a technical foundation for researchers and clinicians interested in the continued development and application of SEMA4D-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. Conclusions of the SIGNAL study in Huntington and implications for treatment of other slowly progressive neurodegenerative diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase /2 Study of Pepinemab in Children, Adolescents, or Young Adults with Recurrent or Refractory Solid Tumors: A Children's Oncology Group Consortium Report (ADVL1614) -PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]

#### Foundational & Exploratory





- 5. Semaphorin 4D is upregulated in neurons of diseased brains and triggers astrocyte reactivity PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of Sema4D-plexin-B1 interactions in the central nervous system for pathogenesis of experimental autoimmune encephalomyelitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vaccinex, Inc.'s Phase 2 "SIGNAL" Study to Evaluate Pepinemab Antibody in Huntington's Disease is Published in Nature Medicine along with Detailed Mechanism of Action Study in Journal of Neuroinflammation - BioSpace [biospace.com]
- 9. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pepinemab | ALZFORUM [alzforum.org]
- 14. Pepinemab antibody blockade of SEMA4D in early Huntington's disease: a randomized, placebo-controlled, phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 15. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. neurologylive.com [neurologylive.com]
- 18. Biomaterial strategies for creating in vitro astrocyte cultures resembling in vivo astrocyte morphologies and phenotypes PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. S-PLEX GFAP Kit | Meso Scale Discovery [mesoscale.com]
- 22. mesoscale.com [mesoscale.com]
- To cite this document: BenchChem. [The Discovery and Development of Pepinemab (VX15/2503): A SEMA4D-Targeted Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590537#discovery-and-development-history-of-vx-150]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com